Cas no 60213-69-6 (Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside)

Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside structure
60213-69-6 structure
Nome do Produto:Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside
N.o CAS:60213-69-6
MF:C41H66O12
MW:750.955554485321
CID:830635
PubChem ID:13878145

Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside Propriedades químicas e físicas

Nomes e Identificadores

    • Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside
    • Akebiasaponin PE
    • Oleanolic acid-3-O-beta-D-glucopyranosyl (1→2)-alpha-L-arabinopyranoside
    • (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11
    • A14613
    • (4aS,6aR,6aS,6bS,10S,12aS,14bS)-10-[(2R,3R,4R,5R)-4,5-dihydroxy-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy
    • 3-((2-O-Hexopyranosylpentopyranosyl)oxy)olean-12-en-28-oic acid
    • PD117841
    • 60213-69-6
    • Oleanolic acid-3-O-beta-D-glucopyranosyl(1?2)-alpha-L-arabinopyranoside
    • Oleanolic acid-3-O-beta-D-glucopyranosyl (1-->2)-alpha-L-arabinopyranoside
    • 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • Dipsacussaponin PE
    • Saponin PE
    • CHEMBL540220
    • HY-107241
    • CS-0027746
    • FS-7009
    • AKOS040758228
    • Oleanolic acid-3-O-beta-D-glucopyranosyl (1 inverted exclamation marku2)-alpha-L-arabinopyranoside
    • Olean-12-en-28-oic acid, 3-((2-O-beta-D-glucopyranosyl-alpha-L-arabinopyranosyl)oxy)-, (3beta)-
    • DTXSID10975634
    • Oleanolic
    • DA-67404
    • (4aS,6aS,6bR,10S,12aR,12bR,14bR)-10-{[(2S,3R,4S,5S)-4,5-dihydroxy-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid
    • (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • Fatsiaside C
    • 3-[(2-O-Hexopyranosylpentopyranosyl)oxy]olean-12-en-28-oic acid
    • Inchi: 1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23+,24+,25?,26+,27-,28+,29+,30+,31+,32+,33+,34+,38+,39+,40-,41-/m0/s1
    • Chave InChI: GXWUEMSASMVWKO-APBSCLJFSA-N
    • SMILES: O([C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]5(C(=O)O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]5([H])C4=C([H])C([H])([H])[C@@]32[H])C1(C([H])([H])[H])C([H])([H])[H]

Propriedades Computadas

  • Massa Exacta: 750.45542754 g/mol
  • Massa monoisotópica: 750.45542754 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 53
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1430
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 16
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.4
  • Superfície polar topológica: 196
  • Peso Molecular: 751.0

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 220-221 ºC
  • Solubilidade: Insuluble (2.3E-4 g/L) (25 ºC),

Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O76250-5mg
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
60213-69-6
5mg
¥4372.0 2021-09-08
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1078-5mg
Oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside
60213-69-6 HPLC≥98%
5mg
¥3600元 2023-09-15
ChemFaces
CFN90396-5mg
Oleanolic acid-3-O-beta-D-glucopyranosyl (1->2)-alpha-L-arabinopyranoside
60213-69-6 >=98%
5mg
$490 2021-07-22
TargetMol Chemicals
T4069-1mg
Fatsiaside C
60213-69-6
1mg
¥ 2000 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4069-1 mg
Fatsiaside C
60213-69-6
1mg
¥3115.00 2022-04-26
TargetMol Chemicals
T4069-5mg
Fatsiaside C
60213-69-6
5mg
¥ 9820 2024-07-20
TargetMol Chemicals
T4069-1 mg
Fatsiaside C
60213-69-6 98%
1mg
¥ 2,000 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4069-1 mg
2)-alpha-L-arabinopyranoside'>Oleanolic acid-3-O-beta-D-glucopyranosyl (1->2)-alpha-L-arabinopyranoside
60213-69-6
1mg
¥3115.00 2021-09-23
TargetMol Chemicals
T4069-5 mg
Fatsiaside C
60213-69-6 98%
5mg
¥ 9,820 2023-07-11
A2B Chem LLC
AG74555-5mg
oleanolic acid-3-O-β-D-glucopyranosyl (1→2)-α-L-arabinopyranoside
60213-69-6 98%
5mg
$1900.00 2024-04-19
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:60213-69-6)Oleanolic acid-3-O-beta-D-glucopyranosyl(1→2)-alpha-L-arabinopyranoside
TB08140
Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito